(S)-2-Hydroxybutanoic acid benzyl ester, also known as benzyl 2-hydroxybutanoate, is an organic compound with the molecular formula . It is an ester formed from the reaction of benzyl alcohol and (S)-2-hydroxybutanoic acid. The compound features a hydroxyl group and a carboxylic acid moiety, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its chiral center at the second carbon, making it a subject of interest in asymmetric synthesis and biological activity studies.
Several methods exist for synthesizing (S)-2-hydroxybutanoic acid benzyl ester:
(S)-2-Hydroxybutanoic acid benzyl ester has several applications:
Several compounds share structural similarities with (S)-2-hydroxybutanoic acid benzyl ester:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Hydroxybutanoic acid | Contains a hydroxyl group and carboxylic acid | Directly involved in metabolic pathways |
Benzyl alcohol | Simple aromatic alcohol | Used extensively in organic synthesis |
3-Hydroxybutanoic acid | Hydroxyl group at position three | Potentially different biological activity |
2-Benzyl-3-hydroxybutanoic acid | Similar structure but with additional substituents | May exhibit distinct enzymatic interactions |
(S)-2-Hydroxybutanoic acid benzyl ester is unique due to its specific stereochemistry and potential applications in asymmetric synthesis, distinguishing it from other similar compounds.